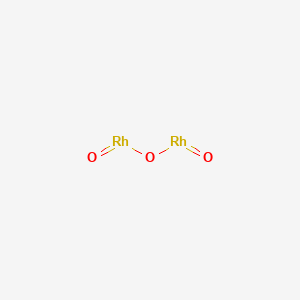

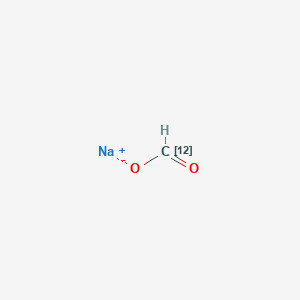

Sodium (~12~C)formate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El formiato de sodio, con la fórmula química HCOONa, es la sal de sodio del ácido fórmico. Típicamente aparece como un polvo cristalino blanco que es altamente soluble en agua. Este compuesto es conocido por su versatilidad y se utiliza en varios procesos industriales debido a sus propiedades únicas, como su capacidad para actuar como agente reductor y su naturaleza higroscópica .

Rutas sintéticas y condiciones de reacción:

- El formiato de sodio se puede sintetizar neutralizando el ácido fórmico con carbonato de sodio:

Preparación de laboratorio: HCOOH+Na2CO3→2HCOONa+H2O+CO2

También se puede obtener haciendo reaccionar cloroformo con una solución alcohólica de hidróxido de sodio:Métodos alternativos: CHCl3+4NaOH→HCOONa+3NaCl+2H2O

Métodos de producción industrial:

- El formiato de sodio se produce absorbiendo monóxido de carbono bajo presión en hidróxido de sodio sólido a 130 °C y 6-8 bar de presión:

Carbonilación de metanol: CO+NaOH→HCOONa

Neutralización: Otro método común implica la neutralización del ácido fórmico con hidróxido de sodio {_svg_3}

Tipos de reacciones:

- El formiato de sodio puede sufrir deshidrogenación para producir gas hidrógeno y dióxido de carbono:

Deshidrogenación: HCOONa→Na2CO3+H2

Puede actuar como un agente formilante, introduciendo un grupo formilo a otros compuestos:Formilación: R-H+HCOONa→R-CHO+NaH

Reactivos y condiciones comunes:

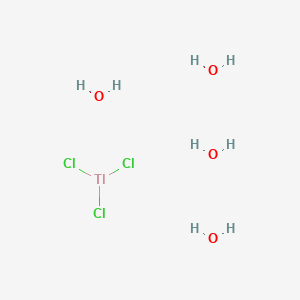

Deshidrogenación: A menudo catalizado por metales u óxidos metálicos, como níquel o cobalto.

Formilación: Típicamente implica el uso de bases fuertes y agentes reductores.

Productos principales:

Gas hidrógeno y dióxido de carbono: De las reacciones de deshidrogenación.

Compuestos formilados: De las reacciones de formilación.

Aplicaciones Científicas De Investigación

El formiato de sodio tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Actúa como conservante y agente antibacteriano en muestras biológicas.

Medicina: Empleado en la industria farmacéutica para la formulación y conservación de medicamentos.

Industria: Utilizado en la industria del cuero como agente de curtido, en la industria textil como auxiliar de teñido e impresión, y en la industria del petróleo y gas como inhibidor de la corrosión {_svg_4}

Mecanismo De Acción

El formiato de sodio ejerce sus efectos a través de diversos mecanismos:

Deshidrogenación: Produce gas hidrógeno y dióxido de carbono, a menudo catalizado por metales u óxidos metálicos.

Compuestos similares:

Acetato de sodio (CH₃COONa): Similar en que también es una sal de sodio de un ácido carboxílico, pero tiene diferentes aplicaciones y propiedades.

Propionato de sodio (C₂H₅COONa): Otra sal de sodio de un ácido carboxílico, utilizada principalmente como conservante de alimentos.

Singularidad:

Comparación Con Compuestos Similares

Sodium Acetate (CH₃COONa): Similar in that it is also a sodium salt of a carboxylic acid, but it has different applications and properties.

Sodium Propionate (C₂H₅COONa): Another sodium salt of a carboxylic acid, used primarily as a food preservative.

Uniqueness:

Propiedades

Número CAS |

1218765-26-4 |

|---|---|

Fórmula molecular |

CHNaO2 |

Peso molecular |

67.997 g/mol |

Nombre IUPAC |

sodium;oxo(112C)methanolate |

InChI |

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+0; |

Clave InChI |

HLBBKKJFGFRGMU-XUGDXVOUSA-M |

SMILES isomérico |

[12CH](=O)[O-].[Na+] |

SMILES canónico |

C(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)

![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)

![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)

![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)